molecular formula C9H6INO B3045802 5-Iodo-1H-indole-3-carbaldehyde CAS No. 114144-17-1

5-Iodo-1H-indole-3-carbaldehyde

Cat. No.: B3045802
CAS No.: 114144-17-1
M. Wt: 271.05 g/mol
InChI Key: UTEGGIRVAHNXDS-UHFFFAOYSA-N
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Description

5-Iodo-1H-indole-3-carbaldehyde: is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1H-indole-3-carbaldehyde typically involves the iodination of indole derivatives. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a catalyst such as boron trifluoride etherate (BF3.Et2O). The reaction is carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like organometallic compounds (e.g., Grignard reagents) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Various substituted indole derivatives.

    Oxidation Reactions: 5-Iodo-1H-indole-3-carboxylic acid.

    Reduction Reactions: 5-Iodo-1H-indole-3-methanol.

Scientific Research Applications

Chemistry: 5-Iodo-1H-indole-3-carbaldehyde is used as a precursor in the synthesis of complex organic molecules. It is particularly valuable in multicomponent reactions (MCRs) to generate diverse chemical libraries for drug discovery .

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Its derivatives have shown promise in inhibiting various biological targets .

Medicine: Research on this compound and its derivatives focuses on developing new therapeutic agents. The compound’s ability to interact with multiple biological pathways makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-Iodo-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound’s indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The aldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, further influencing its biological activity .

Comparison with Similar Compounds

  • 5-Bromoindole-3-carboxaldehyde
  • 5-Fluoroindole-3-carboxaldehyde
  • 5-Chloroindole-3-carboxaldehyde

Comparison: 5-Iodo-1H-indole-3-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s interaction with biological targets, potentially enhancing its biological activity .

Properties

IUPAC Name

5-iodo-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEGGIRVAHNXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551463
Record name 5-Iodo-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114144-17-1
Record name 5-Iodo-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114144-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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